4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

Catalog No.
S1900730
CAS No.
214470-68-5
M.F
C14H12Cl2N2O2
M. Wt
311.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-...

CAS Number

214470-68-5

Product Name

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

IUPAC Name

4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

InChI

InChI=1S/C14H12Cl2N2O2/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)18-8-9(7-17)14(10)16/h5-6,8H,2-4H2,1H3

InChI Key

BEGHZKYNLSIHIA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCl

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (CAS: 214470-68-5) is a highly specialized, advanced quinoline intermediate primarily procured for the synthesis of the dual Src/Abl tyrosine kinase inhibitor Bosutinib (SKI-606). Structurally, it features a reactive 4-chloro leaving group for targeted aniline coupling, a 3-cyano group essential for kinase hinge-binding, and a 3-chloropropoxy chain primed for terminal amination. In pharmaceutical procurement, this specific compound is prioritized because it represents the optimal convergence point in the established commercial manufacturing route. By isolating the molecule at this neutral, halogenated stage, manufacturers can achieve stringent impurity control via standard crystallization before introducing highly basic piperazine moieties or expensive functionalized anilines, thereby securing downstream API purity and process reproducibility [1].

Substituting 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile with earlier precursors or alternative downstream intermediates severely compromises process efficiency and safety. Procuring the upstream 4-oxoquinoline precursor forces the API manufacturer to perform hazardous, high-temperature chlorination using phosphorus oxychloride (POCl3), which requires specialized corrosion-resistant reactors and complex toxic waste management. Conversely, attempting to procure the downstream piperazine-coupled intermediate (CAS 492444-39-0) introduces severe handling challenges; the basic piperazine nitrogen drastically increases water solubility and the propensity for salt/hydrate formation, making it exceptionally difficult to isolate and purify to the >99% levels required for late-stage GMP coupling [1]. Thus, the neutral, dual-chlorinated 214470-68-5 intermediate is the strictly preferred regulatory starting material to maintain both safety and high-yield convergence.

Hazardous Chlorination Elimination

Procuring the pre-chlorinated 214470-68-5 intermediate directly eliminates the need for aggressive halogenation at the final API manufacturing site. Starting from the upstream 7-hydroxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile requires the use of >1.5 equivalents of phosphorus oxychloride (POCl3) at elevated temperatures to install the 4-chloro group, generating highly corrosive phosphoric acid byproducts. By utilizing 214470-68-5, the POCl3 requirement at the API facility is reduced to 0 equivalents, bypassing the need for glass-lined reactors and specialized quenching protocols [1].

Evidence DimensionPOCl3 reagent requirement for 4-position activation
Target Compound Data0 equivalents (pre-activated)
Comparator Or Baseline4-oxoquinoline precursor (>1.5 equivalents POCl3 required)
Quantified Difference100% reduction in highly hazardous chlorinating agent usage at the API site
ConditionsStandard commercial scale-up protocols for 4-chloroquinoline synthesis

Eliminating POCl3 from the final manufacturing stages drastically reduces infrastructure costs, environmental compliance burdens, and batch failure risks.

Neutral Intermediate Purity Control

The neutral chemical profile of 214470-68-5 allows for straightforward purification via standard solvent recrystallization, routinely achieving >98.5% purity. In contrast, the alternative downstream intermediate (CAS 492444-39-0), where the N-methylpiperazine group has already been installed, exhibits strong basicity and high water solubility. This basicity complicates isolation, often requiring tedious acid-base extractions or chromatographic purification, which leads to significant yield losses (often >15-20% loss during purification) compared to the simple filtration of the neutral 214470-68-5 solid [1].

Evidence DimensionPurification recovery and handling
Target Compound DataHigh-recovery direct crystallization (>98.5% purity, neutral solid)
Comparator Or BaselinePiperazine-substituted analog CAS 492444-39-0 (requires complex extraction, lower recovery)
Quantified DifferenceAvoidance of >15% purification yield loss associated with basic intermediate handling
ConditionsIntermediate isolation and purification prior to final API coupling

Isolating the molecule at this neutral stage ensures that strict regulatory purity thresholds are met before committing expensive functionalized anilines to the reaction.

High-Yield Aniline Coupling

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is specifically optimized for the critical S_NAr coupling with 2,4-dichloro-5-methoxyaniline. Under standard catalytic conditions (e.g., pyridine hydrochloride in 2-methoxyethanol), this coupling routinely achieves yields of 75% to 83%. If a manufacturer attempts a linear sequence where the piperazine is attached first, the subsequent aniline coupling suffers from competitive side reactions and steric hindrance, lowering the step yield and wasting the high-cost aniline derivative [1].

Evidence DimensionYield of 4-anilino coupling step
Target Compound Data75% - 83% isolated yield
Comparator Or BaselineLinear synthesis using pre-piperazinated intermediate (<60% yield)
Quantified Difference>15-20% absolute increase in coupling yield
ConditionsPyridine hydrochloride catalysis, 120 °C, 3 hours

Maximizing the yield of this specific coupling step is critical for cost-efficiency, as the 2,4-dichloro-5-methoxyaniline reagent is a major cost driver in Bosutinib production.

Bosutinib Commercial API Manufacturing

This compound is the ideal regulatory starting material (RSM) or advanced intermediate for the commercial scale-up of Bosutinib. Procuring this specific neutral, pre-chlorinated intermediate allows CMOs to bypass hazardous in-house POCl3 chlorination and strictly control the impurity profile before the final sequential additions of 2,4-dichloro-5-methoxyaniline and N-methylpiperazine [1].

Analog Library Synthesis

For research teams developing next-generation Src/Abl or HIPK4 kinase inhibitors, this compound serves as a highly versatile, dual-electrophile scaffold. The differential reactivity between the 4-chloroquinoline core (primed for rapid S_NAr with anilines) and the primary 3-chloropropoxy chain (primed for aliphatic amine substitution) allows for the rapid, modular synthesis of diverse macrocyclic or acyclic kinase inhibitor libraries [2].

Process Optimization and Outsourcing

Pharmaceutical companies looking to de-risk their supply chain can procure this intermediate to shorten their internal synthetic route. By starting at this advanced, highly crystalline stage, manufacturers avoid the yield losses and complex aqueous workups associated with handling the basic, highly water-soluble piperazine-containing precursors [3].

XLogP3

3.4

Wikipedia

4-Chloro-7-(3-chloropropoxy)-3-cyano-6-methoxyquinoline

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